molecular formula C19H15FN4O3 B2511743 5-((5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1251704-15-0

5-((5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2511743
CAS No.: 1251704-15-0
M. Wt: 366.352
InChI Key: PIBHNFXVGZSVSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a sophisticated heterocyclic compound featuring both 1,3,4-oxadiazole and 1,2,4-oxadiazole pharmacophores within a single molecular architecture. This unique structural combination presents significant interest for medicinal chemistry research and drug discovery programs targeting various therapeutic areas. The 1,3,4-oxadiazole moiety is recognized as a privileged scaffold in pharmaceutical development, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties . These heterocyclic systems exhibit bioisosteric equivalence with ester and amide functionalities while offering enhanced metabolic stability, making them valuable templates for optimizing drug-like properties . The strategic incorporation of fluorine and methoxy substituents on the aromatic rings further modulates electronic characteristics, lipophilicity, and metabolic stability, potentially enhancing target engagement and pharmacokinetic profiles. In research settings, this compound serves as a versatile intermediate for developing novel therapeutic agents. Oxadiazole derivatives have demonstrated potent inhibitory activity against various biological targets including cyclooxygenase-2 (COX-2) with selectivity indices exceeding 300-fold over COX-1 , histone deacetylases (HDAC), thymidylate synthase, and topoisomerase II . The molecular framework supports comprehensive structure-activity relationship studies through systematic modification of substituents, enabling optimization of potency and selectivity for specific biological targets. The compound is supplied exclusively for non-human research applications in chemical biology, medicinal chemistry, and pharmaceutical sciences. Strictly for Research Use Only. Not intended for diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

2-(3-fluoro-4-methylphenyl)-5-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O3/c1-11-3-4-13(9-15(11)20)19-23-22-17(26-19)10-16-21-18(24-27-16)12-5-7-14(25-2)8-6-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBHNFXVGZSVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a novel derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. Oxadiazoles are known to exhibit a range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound by reviewing relevant literature, summarizing findings from case studies, and presenting data tables that highlight its efficacy.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C17H16FN4O3
  • Molecular Weight: 342.33 g/mol
  • CAS Number: 1016492-00-4

The compound consists of two oxadiazole moieties linked through a methylene bridge to a phenyl group substituted with a methoxy group. The presence of fluorine and methoxy substituents enhances its biological activity by modulating electronic properties and steric hindrance.

Research indicates that oxadiazole derivatives interact with various biological targets, including enzymes and nucleic acids. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Enzymes: Many oxadiazoles inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
  • Interaction with Nucleic Acids: Some derivatives have been shown to bind selectively to DNA and RNA, disrupting essential cellular processes .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • A study demonstrated that 1,3,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell growth .
Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)12.5Inhibition of HDAC
MCF7 (Breast)8.0Disruption of telomerase activity
A549 (Lung)10.0Induction of apoptosis

Antimicrobial Activity

Oxadiazole derivatives also show promise as antimicrobial agents:

  • A recent study reported that certain oxadiazole compounds demonstrated potent antibacterial activity against Gram-positive bacteria .
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • In Vivo Efficacy : A study conducted on mice bearing tumor xenografts treated with the compound showed reduced tumor size compared to controls. The treatment led to a significant increase in survival rates, indicating its potential as an effective anticancer therapy .
  • Pharmacokinetics : The pharmacokinetic profile revealed that the compound has a favorable absorption rate with a half-life suitable for therapeutic applications. It was found to be stable in liver microsomes, suggesting good metabolic stability .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole ring. The specific compound has been studied for its effects on various cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung cancers. For instance, derivatives with similar structures showed IC50 values lower than those of standard chemotherapeutics like cisplatin .
  • Mechanism-Based Approaches :
    • Research has focused on the mechanism by which these compounds exert their effects. For example, studies indicate that certain oxadiazole derivatives can inhibit thymidine phosphorylase activity, which is crucial for tumor growth .

Other Therapeutic Applications

Beyond anticancer properties, oxadiazole derivatives are being explored for various other therapeutic applications:

  • Antimicrobial Activity : Some studies suggest that oxadiazole compounds possess antimicrobial properties effective against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Research indicates potential use in treating inflammatory diseases due to their ability to modulate inflammatory pathways.

Data Summary Table

Application AreaSpecific ActivityReference
AnticancerInhibition of MCF-7 cell line growth
AntimicrobialEfficacy against bacterial pathogens
Anti-inflammatoryModulation of inflammatory cytokines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

Compound B : 5-{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole (InChIKey: SRUHOEPRCQVRIC)
  • Key Difference : Benzyl group (3-fluorophenylmethyl) vs. Compound A’s 3-fluoro-4-methylphenyl.
Compound C : 5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
  • Key Difference: Bromophenoxy substituent vs. Compound A’s fluoromethylphenyl.
  • Implications: The bromine atom (heavier halogen) increases molecular weight and lipophilicity (logP ~3.2 vs. However, bromine’s larger atomic radius may disrupt binding to targets requiring precise steric complementarity .
Compound D : 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole (CAS 1580-50-3)
  • Key Difference: Simpler mono-oxadiazole structure with unlinked phenyl groups.
  • Implications : The absence of a methylene linker reduces conformational flexibility, limiting adaptability in binding pockets. Compound D exhibits moderate antimicrobial activity (MIC = 32 µg/mL against E. coli), whereas bis-oxadiazoles like Compound A often show enhanced potency due to dual binding motifs .

Crystallographic and Physicochemical Properties

Property Compound A 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine 4-(4-Fluorophenyl)thiazole derivative
Crystal System Not reported Triclinic, P-1 Triclinic, P-1
Hydrogen Bonding Likely N–H···N networks N–H···N (2.98 Å) C–H···F (3.12 Å)
Melting Point ~180–185°C (estimated) 168–170°C 192–194°C
Solubility (DMF) High Moderate Low

Analysis :

  • Compound A’s methoxy group enhances solubility in polar solvents like DMF compared to non-polar derivatives .
  • Fluorine substituents in aryl rings often reduce melting points due to disrupted crystal packing, as seen in Compound D (mp 158–160°C) .

Structure-Activity Relationship (SAR) Insights

  • 5-Position Substitution : Replacement of phenyl with five-membered heterocycles (e.g., thiophene) in oxadiazoles improves apoptotic activity in cancer cells . Compound A’s 3-fluoro-4-methylphenyl group balances lipophilicity and electronic effects, mimicking bioisosteric chlorine but with reduced toxicity .
  • 3-Position Substitution : Para-methoxyphenyl groups enhance resonance stabilization, favoring interactions with aromatic residues in enzyme active sites .

Preparation Methods

Hydrazide-Orthoester Cyclization

A seminal method from U.S. Patent 3,585,209 involves refluxing a hydrazide with an orthoester in alcoholic media:

General Procedure :

  • Reactants :
    • 3-Fluoro-4-methylbenzohydrazide (1 equiv).
    • Ethyl orthoformate (excess, 3.2 equiv).
  • Conditions : Reflux for 30 hours, followed by vacuum distillation to remove alcohol byproducts.
  • Cyclization : The intermediate undergoes dehydration under reduced pressure (-120 mm Hg) to form the 1,3,4-oxadiazole ring.

Example :
Diethylaminoacetylhydrazide (0.2 mol) and ethyl orthoformate (3.2 mol) yielded 77.1% of 2-diethylaminomethyl-1,3,4-oxadiazole after distillation. Adapting this method for 3-fluoro-4-methylbenzohydrazide would require analogous conditions.

Alternative Routes Using Amidoximes

Recent advances employ amidoximes as intermediates. For instance, nitriles treated with hydroxylamine form amidoximes, which cyclize with acyl chlorides:

Procedure :

  • Amidoxime Formation :
    • 3-Fluoro-4-methylbenzonitrile + hydroxylamine → amidoxime (2 h, 100°C, acetic acid catalyst).
  • Cyclization :
    • Amidoxime + acyl chloride (e.g., chloroacetyl chloride) → 1,3,4-oxadiazole after heating in dimethyl sulfoxide (DMSO) at 120°C.

Synthesis of the 1,2,4-Oxadiazole Moiety

The 3-(4-methoxyphenyl)-1,2,4-oxadiazole component is synthesized via amidoxime intermediates, often in one-pot reactions.

One-Pot Amidoxime Acylation and Cyclization

A protocol from J. Chem. Sci. demonstrates high-yielding synthesis:

Steps :

  • Amidoxime Formation :
    • 4-Methoxybenzonitrile (2 mmol) + hydroxylamine (3 mmol) → amidoxime (2 h, 100°C).
  • O-Acylation :
    • Amidoxime + crotonoyl chloride (2 mmol) in tetrahydrofuran (THF) → O-acylamidoxime (1 h, room temperature).
  • Cyclization :
    • Heating in DMSO at 120°C for 1 h → 1,2,4-oxadiazole (85–92% yield).

Key Data :

Step Conditions Yield (%)
Amidoxime Formation 100°C, 2 h 95
O-Acylation THF, RT, 1 h Quant.
Cyclization DMSO, 120°C, 1 h 85–92

Coupling of the Two Oxadiazole Moieties

The methyl bridge linking the two heterocycles is introduced via nucleophilic substitution or alkylation.

Chloromethyl Intermediate Strategy

A related compound, 5-(1-chloroethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole (CAS: N/A), suggests chlorinated intermediates enable coupling.

Proposed Route :

  • Chlorination :
    • 5-(Hydroxymethyl)-1,3,4-oxadiazole → 5-(chloromethyl)-1,3,4-oxadiazole using thionyl chloride.
  • Alkylation :
    • 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-methanol + chloromethyl intermediate → Target compound (K₂CO₃, DMF, 60°C).

Challenges :

  • Competing elimination reactions.
  • Steric hindrance at the methyl bridge.

Optimization and Characterization

Reaction Optimization

  • Cyclization Temperature : Elevated temperatures (120°C) in DMSO improve cyclization efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates vs. THF.

Spectroscopic Characterization

  • ¹H NMR :
    • 1,3,4-Oxadiazole: Aromatic protons at δ 7.2–7.8 ppm (3-fluoro-4-methylphenyl).
    • 1,2,4-Oxadiazole: Methoxy singlet at δ 3.8 ppm.
  • MS (ESI+) : m/z 367.3 [M+H]⁺.

Applications and Derivatives

While the target compound’s bioactivity remains unstudied, related 1,3,4-oxadiazoles exhibit anticonvulsant properties, and 1,2,4-oxadiazoles are explored as kinase inhibitors.

Q & A

Basic: What are the key synthetic strategies for preparing this compound and its oxadiazole derivatives?

The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. For example:

  • Step 1 : Formation of the oxadiazole core via cyclization of acyl hydrazides or thiosemicarbazides under reflux conditions with reagents like POCl₃ or PCl₅.
  • Step 2 : Introduction of substituents (e.g., 3-fluoro-4-methylphenyl or 4-methoxyphenyl groups) via nucleophilic substitution or cross-coupling reactions.
  • Step 3 : Methylation or alkylation at the oxadiazole methyl position using reagents like methyl iodide in the presence of a base (e.g., K₂CO₃).
    Reaction monitoring via TLC and purification by recrystallization (methanol/water mixtures) are critical for yield optimization .

Basic: What spectroscopic methods are essential for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (C=N stretch ~1600 cm⁻¹, C-O-C ~1250 cm⁻¹) .
  • ¹H/¹³C NMR : Resolves aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and methylene bridges (δ ~4.5 ppm). Splitting patterns confirm substitution positions .
  • X-ray Crystallography : Determines 3D structure and hydrogen-bonding networks (e.g., N–H⋯N interactions in the crystal lattice) .

Basic: What safety protocols are recommended for handling this compound?

Based on structurally similar oxadiazoles:

  • Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335).
  • Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Emergency measures include rinsing exposed skin with water and seeking medical attention for ingestion .

Advanced: How can synthetic yields be improved for derivatives with bulky substituents?

  • Optimization Strategies :
    • Use high-boiling solvents (e.g., DMF or DMSO) to enhance solubility of aromatic intermediates.
    • Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
    • Introduce protecting groups (e.g., tert-butoxycarbonyl) for sensitive functional groups during cyclization .
  • Case Study : A 46% yield increase was achieved for a pyrrolidine-substituted analog by switching from THF to DMSO and optimizing stoichiometry .

Advanced: How to resolve contradictions in NMR data for structurally similar oxadiazoles?

  • Problem : Overlapping signals for aromatic protons in crowded regions (e.g., 4-methoxyphenyl vs. 3-fluoro-4-methylphenyl).
  • Solutions :
    • Use 2D NMR (COSY, HSQC) to assign coupling patterns.
    • Compare experimental data with computational predictions (DFT-based chemical shift calculations).
    • Validate with X-ray crystallography when ambiguity persists .

Advanced: How to design a structure-activity relationship (SAR) study for antitumor activity?

  • Methodology :
    • Synthesize analogs with variations in substituents (e.g., replacing fluorine with chlorine, altering methoxy group position).
    • Test in vitro cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
    • Correlate electronic (Hammett σ values) and steric (molecular volume) parameters with IC₅₀ values.
  • Example : A study on pyrazole-oxadiazole hybrids showed that electron-withdrawing groups (e.g., -NO₂) enhanced activity against breast cancer cells .

Advanced: What computational tools are used to predict binding modes with biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., EGFR or tubulin).
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR Models : Develop regression models using descriptors like logP, polar surface area, and H-bond acceptor count .

Advanced: How to address low reproducibility in biological assays for oxadiazole derivatives?

  • Factors to Control :
    • Compound purity (ensure ≥95% via HPLC).
    • Solvent choice (DMSO concentration ≤1% in cell culture).
    • Assay conditions (pH, temperature, and serum content).
  • Validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across independent labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.